molecular formula C16H13N7O B2489362 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1396557-20-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2489362
CAS No.: 1396557-20-2
M. Wt: 319.328
InChI Key: FQOXBHGMJHMXOR-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrazole ring: This step often involves the use of azide compounds and nitriles under specific conditions to form the tetrazole ring.

    Coupling with benzamide: The final step usually involves coupling the pyrazolo[1,5-a]pyridine and tetrazole intermediates with a benzamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyridine ring.

    Reduction: Reduction reactions can occur, especially at the benzamide moiety.

    Substitution: Various substitution reactions can take place, such as nucleophilic or electrophilic substitution at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the pyrazolo[1,5-a]pyridine ring, while reduction could lead to reduced forms of the benzamide moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar pyrazolo[1,5-a]pyridine rings.

    Tetrazole derivatives: Compounds containing the tetrazole ring.

    Benzamides: Compounds with the benzamide moiety.

Uniqueness

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(12-4-3-5-14(8-12)23-11-18-20-21-23)17-9-13-10-19-22-7-2-1-6-15(13)22/h1-8,10-11H,9H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXBHGMJHMXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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